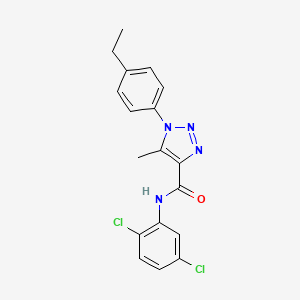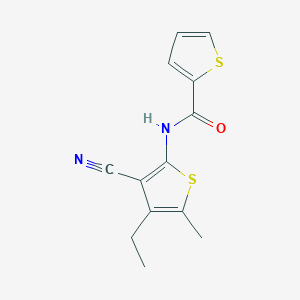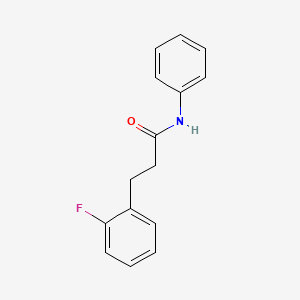![molecular formula C13H10ClN3OS B5749413 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
作用机制
The mechanism of action of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of JAKs, which are involved in the signaling pathways of cytokines and growth factors. JAKs are activated by cytokine receptors, and their activation leads to the phosphorylation of signal transducers and activators of transcription (STATs). The phosphorylated STATs then translocate to the nucleus and regulate gene expression. JAK inhibitors such as 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide prevent the phosphorylation of STATs by inhibiting the activity of JAKs.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound inhibits the activity of JAKs and reduces the phosphorylation of STATs. In vivo studies have shown that JAK inhibitors have anti-inflammatory effects and can reduce the severity of autoimmune diseases such as rheumatoid arthritis and psoriasis. JAK inhibitors have also been investigated as potential anti-cancer agents, and studies have shown that they can inhibit the growth and survival of cancer cells.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments include its specificity for JAKs, its ability to inhibit the activity of multiple JAK isoforms, and its potential applications in various fields such as immunology, inflammation, and oncology. However, there are also limitations to using JAK inhibitors such as 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments. These include the potential for off-target effects, the need for careful dosing to avoid toxicity, and the potential for drug resistance.
未来方向
There are many future directions for the study of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide and other JAK inhibitors. These include the investigation of their potential applications in other fields such as neurology and dermatology, the development of more selective JAK inhibitors, and the investigation of combination therapies with other drugs. The use of JAK inhibitors in combination with immunotherapy has also been suggested as a potential approach to enhance the anti-cancer effects of these drugs. Further research is needed to fully understand the potential applications and limitations of JAK inhibitors such as 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide.
合成方法
The synthesis of 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 2-aminopyridine to form 4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide. The reaction scheme is shown below:
科学研究应用
4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as immunology, inflammation, and oncology. In immunology, this compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. Inflammation is also regulated by cytokines, and JAK inhibitors have been shown to have anti-inflammatory effects. In oncology, JAK inhibitors have been investigated as potential anti-cancer agents due to their ability to inhibit the growth and survival of cancer cells.
属性
IUPAC Name |
4-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-4-9(5-7-10)12(18)17-13(19)16-11-3-1-2-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVLJCAXMGTPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)

![N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5749356.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5749357.png)


![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)



![4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5749414.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)
![1-(cyclopentylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5749422.png)